![molecular formula C13H11N3O B3197990 N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine CAS No. 1007798-75-5](/img/structure/B3197990.png)
N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine
Descripción general
Descripción
Compounds with a pyridin-2-yl moiety are often employed in the design of structures in medicinal chemistry due to their wide range of pharmacological activities . They are used in the synthesis of novel heterocyclic compounds with potential biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the use of nitrostyrenes and 2-aminopyridines . The reaction process typically involves the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are usually mild and metal-free .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine derivatives have been synthesized and evaluated for their antimicrobial properties. For example, a study by Dave et al. (2007) explored the synthesis of thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, revealing their potential in antimicrobial and antitubercular activities (Dave et al., 2007).
Complex Formation and Synthesis Methods
The compound has been used in the formation of borane complexes, as indicated in a study by Jung et al. (1999), focusing on the reaction between pyridinecarboxaldehyde and substituted o-aminophenols (Jung et al., 1999). Another significant contribution comes from Palamarchuk et al. (2019), where they demonstrated its use in synthesizing N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines (Palamarchuk et al., 2019).
Catalytic Applications
A study by Taywade et al. (2018) highlighted the use of pyridine-based ligands, including N-((pyridin-2-yl) methyl) pyridin-2-amine, in catalytic systems for N-arylation of indoles and other heterocycles, underscoring their effectiveness and environmental benignity (Taywade et al., 2018).
Bioactivities and Chemical Properties
Antitumor and Antibacterial Activities
The compound and its derivatives have shown potential in antitumor, antifungal, and antibacterial activities. For instance, Titi et al. (2020) synthesized pyrazole derivatives, including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, and identified pharmacophore sites with significant bioactivities (Titi et al., 2020).
Nucleic Acid Interactions
Goldman et al. (1991) explored pyridinone derivatives, including 3-[( (4,7-Dimethyl-1,3-benzoxazol-2-yl) methyl]amino ]-5-ethyl-6-methylpyridin-2(1H)-one, as specific inhibitors of human immunodeficiency virus type 1 reverse transcriptase, demonstrating their potential in antiviral activity and interactions with nucleic acids (Goldman et al., 1991).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(pyridin-2-ylmethyl)-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-2-7-12-11(6-1)16-13(17-12)15-9-10-5-3-4-8-14-10/h1-8H,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMHMFQXUBWEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



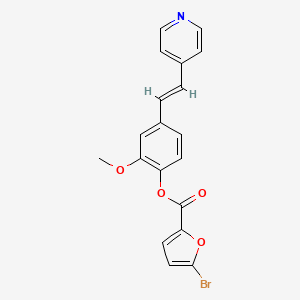


![2-[(1-Ethylindol-3-yl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B3197945.png)
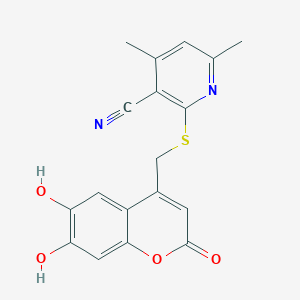
![N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B3197977.png)
![N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3197984.png)
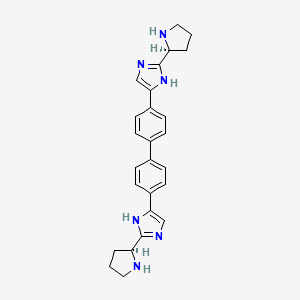
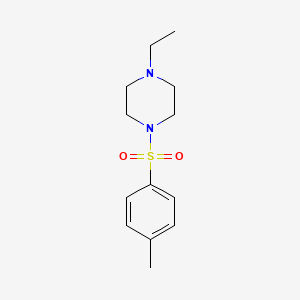

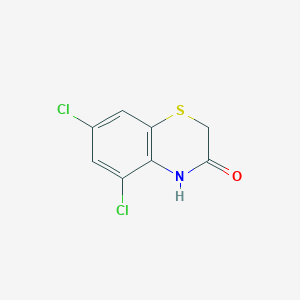
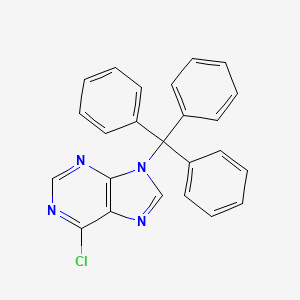

![5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B3198031.png)